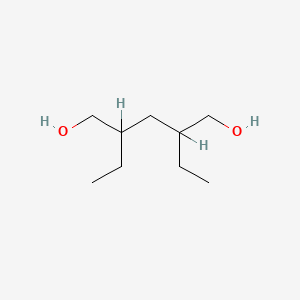

2,4-Diethyl-1,5-pentanediol

Descripción general

Descripción

2,4-Diethyl-1,5-pentanediol is an organic compound with the molecular formula C9H20O2. It is a branched-chain diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Análisis Bioquímico

Biochemical Properties

2,4-Diethyl-1,5-pentanediol plays a significant role in biochemical reactions due to its two primary hydroxyl groups. These hydroxyl groups can form hydrogen bonds with various biomolecules, including enzymes and proteins. This compound interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These effects on cellular metabolism can result in altered metabolic fluxes and changes in the levels of various metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonds and van der Waals forces, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, the compound can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic fluxes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels . These toxic effects are often associated with the compound’s ability to disrupt cellular membranes and interfere with essential cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, which convert the compound into aldehydes and carboxylic acids . These metabolic pathways often involve the use of cofactors such as NAD+ and NADH, which are essential for the redox reactions catalyzed by these enzymes . The compound’s metabolism can also affect metabolic fluxes and the levels of various metabolites, leading to changes in cellular function and overall metabolic activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes by specific transporters, such as those belonging to the ATP-binding cassette (ABC) transporter family . Once inside the cell, this compound can bind to intracellular proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within cells can influence its activity and overall effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications . For example, this compound can be phosphorylated or acetylated, which can direct it to specific organelles . These localization patterns can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Diethyl-1,5-pentanediol can be synthesized through the reaction of ethylhexenal with formaldehyde, followed by hydrogenation . The reaction typically involves the following steps:

Aldol Condensation: Ethylhexenal reacts with formaldehyde in the presence of a base catalyst to form an intermediate product.

Hydrogenation: The intermediate product is then hydrogenated using a hydrogenation catalyst, such as palladium on carbon, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high-quality production .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diethyl-1,5-pentanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkanes or other reduced products.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of halides or esters.

Aplicaciones Científicas De Investigación

2,4-Diethyl-1,5-pentanediol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of lubricants, plasticizers, and resins.

Mecanismo De Acción

The mechanism of action of 2,4-Diethyl-1,5-pentanediol depends on its specific application. In organic synthesis, it acts as a diol, participating in reactions through its hydroxyl groups. In biological systems, it may interact with enzymes or other molecular targets, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2,4-Trimethyl-1,3-pentanediol

- 3-Methyl-1,5-pentanediol

- 2,2-Dimethyl-1,3-propanediol

- 2-Methyl-2-propyl-1,3-propanediol

- 1,5-Pentanediol

- 1,4-Pentanediol .

Uniqueness

2,4-Diethyl-1,5-pentanediol is unique due to its specific branched structure, which imparts distinct physical and chemical properties. This structure provides flexibility, hydrolytic resistance, and reduced crystallinity, making it valuable in applications requiring these characteristics .

Propiedades

IUPAC Name |

2,4-diethylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRJDENLRJHEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(CC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40886249 | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57987-55-0 | |

| Record name | 2,4-Diethyl-1,5-pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediol, 2,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diethyl-1,5-pentanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

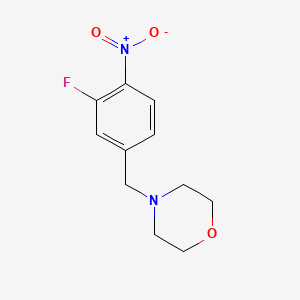

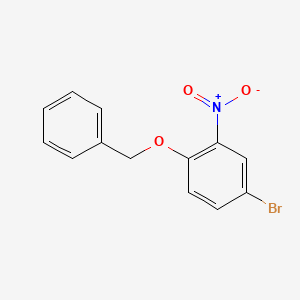

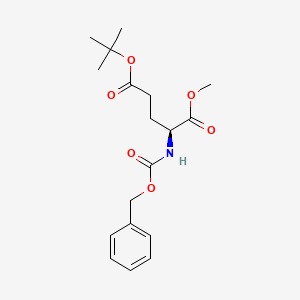

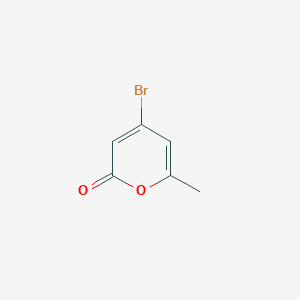

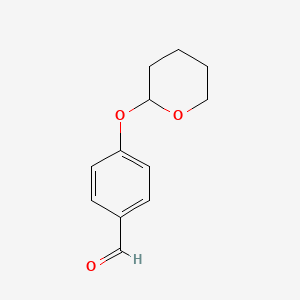

Feasible Synthetic Routes

Q1: What is the role of 2,4-diethyl-1,5-pentanediol in polyurethane synthesis?

A1: this compound acts as a chain extender diol in polyurethane synthesis [, , ]. Polyurethanes are formed by the reaction of diisocyanates and polyols. The diol reacts with diisocyanates, like IPDI (isophorone diisocyanate), contributing to the polymer chain growth and influencing the final properties of the polyurethane material.

Q2: How does the structure of this compound influence the properties of the resulting polyurethane?

A2: The presence of ethyl side groups in this compound introduces steric hindrance and flexibility into the polyurethane chain []. This can impact properties like flexibility, glass transition temperature, and hydrolysis resistance of the final polymer compared to polyurethanes synthesized with linear diols.

Q3: Can you provide an example of a specific application where this compound is used in polyurethane synthesis?

A3: One study demonstrates the use of this compound in the synthesis of polyurethane-block-polystyrene copolymers via miniemulsion polymerization []. These copolymers show promise as compatibilizers for blends of polyurethane and polystyrene, potentially improving the properties of these blends for various applications.

Q4: Are there any studies on the environmental impact of polyurethanes synthesized using this compound?

A4: The provided research focuses on the synthesis and characterization of the polyurethanes, and does not delve into their environmental impact or degradation. Further research is needed to assess the biodegradability and ecotoxicological effects of these specific polyurethanes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)ethyl]piperazine](/img/structure/B1338925.png)